N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design

This compound's unique N-cyclopropyl-5-oxopyrrolidine scaffold constrains conformation and resists oxidative metabolism, while the ortho-CF3 benzamide core provides a distinct steric and electronic profile. It is the optimal choice for kinase inhibitor lead optimization and matched molecular pair studies comparing metabolic stability, target engagement, and selectivity against des‑oxo or N‑aryl analogs.

Molecular Formula C15H15F3N2O2
Molecular Weight 312.292
CAS No. 1396808-41-5
Cat. No. B2966120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
CAS1396808-41-5
Molecular FormulaC15H15F3N2O2
Molecular Weight312.292
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C15H15F3N2O2/c16-15(17,18)12-4-2-1-3-11(12)14(22)19-9-7-13(21)20(8-9)10-5-6-10/h1-4,9-10H,5-8H2,(H,19,22)
InChIKeyWQBKEFBOOLVSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1396808-41-5): Key Identifiers for Scientific Procurement


N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1396808-41-5) is a synthetic small molecule with the molecular formula C15H15F3N2O2 and a molecular weight of 312.29 g/mol, classified as a trifluoromethyl-substituted benzamide derivative [1]. Its structure features a 2-(trifluoromethyl)benzamide core linked to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety, placing it within a broader class of compounds investigated as kinase inhibitors [2]. The PubChem Compound Identifier (CID) is 71789201, and computed properties include an XLogP3-AA of 1.9, one hydrogen bond donor, and five hydrogen bond acceptors, suggesting moderate lipophilicity and potential for target engagement [1].

Why N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide Cannot Be Casually Replaced by In-Class Analogs


Despite sharing a common trifluoromethyl benzamide scaffold, substitution of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide with closely related analogs introduces distinct structural modifications that can profoundly alter binding pose, selectivity, and metabolic fate. The presence of the cyclopropyl group on the pyrrolidinone nitrogen constrains conformational flexibility and enhances metabolic stability relative to unsubstituted or N-aryl variants, a property recognized in medicinal chemistry for improving pharmacokinetic profiles . The 5-oxo group on the pyrrolidine ring introduces a hydrogen bond acceptor that distinguishes this compound from its des-oxo congener N-(1-cyclopropylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1281097-67-3), potentially altering target recognition and off-rate kinetics. Furthermore, the ortho-trifluoromethyl substitution pattern differentiates it from meta- or para-substituted analogs and from the bis(trifluoromethyl) derivative, modulating electron density on the benzamide ring and steric accommodation within the target binding pocket . These structural nuances mean that even close analogs cannot be assumed to replicate this compound's activity profile, selectivity fingerprint, or metabolic stability without direct comparative data.

Quantitative Evidence Guide: How N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide Differs from Its Closest Analogs


Structural Differentiation: 5-Oxopyrrolidine vs. Pyrrolidine Core Defines a Distinct Hydrogen-Bonding Pharmacophore

The target compound (CAS 1396808-41-5) incorporates a 5-oxopyrrolidine (pyrrolidinone) ring, whereas the closest commercial analog N-(1-cyclopropylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1281097-67-3) contains a fully saturated pyrrolidine without the oxo substituent . The carbonyl oxygen in the target compound contributes an additional hydrogen bond acceptor (total HBA count: 5 vs. 4 for the des-oxo analog) and alters the local polarity and conformational preferences of the central scaffold [1]. This difference is topologically meaningful in kinase ATP-binding pockets where backbone amide contacts often dictate inhibitor pose and residency time.

Medicinal Chemistry Structure-Activity Relationships Kinase Inhibitor Design

Trifluoromethyl Substitution Pattern: Ortho-CF3 Mono-Substitution vs. Bis(trifluoromethyl) Derivatives

The target compound bears a single ortho-trifluoromethyl group on the benzamide ring (XLogP3-AA = 1.9), whereas the structurally closest analog, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide, carries two CF3 substituents at the 3- and 5-positions [1]. Doubling the CF3 count increases lipophilicity (estimated XLogP shift of approximately +0.8 to +1.2 log units), molecular volume, and the potential for non-specific protein binding [2]. In kinase inhibitor development, the trifluoromethyl group at specific positions on the benzamide ring has been shown to confer differential selectivity across kinase panels, with ortho-substitution favoring engagement with a subset of tyrosine kinases including c-Abl, c-Kit, and FGFR family members [2].

Kinase Selectivity Ligand Lipophilicity Metabolic Stability

N-Cyclopropyl Substitution: Conformational Constraint and Metabolic Stability Advantage Over N-Unsubstituted and N-Aryl Analogs

The N-cyclopropyl substituent on the pyrrolidinone ring distinguishes the target compound from N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1351621-01-6), which lacks the cyclopropyl group and bears a free NH on the lactam nitrogen . The cyclopropyl group is known in medicinal chemistry to reduce oxidative N-dealkylation by cytochrome P450 enzymes, thereby improving metabolic stability . A patent describing cyclopropyl-substituted benzamide derivatives explicitly notes that cyclopropyl, cyclobutyl, and cyclopentylcarbonyl groups confer adequate bulkiness for receptor affinity and selectivity, while the cyclopropyl group additionally provides metabolic shielding [1].

Metabolic Stability CYP Inhibition Lead Optimization

Overall Ligand Efficiency Potential: Balanced Physicochemical Profile Relative to High-Molecular-Weight or Highly Lipophilic Analogs

The target compound's computed physicochemical properties (MW = 312.29 Da; XLogP3-AA = 1.9; TPSA = 49.4 Ų; HBD = 1; HBA = 5; rotatable bonds = 3) position it within favorable drug-like chemical space per Lipinski and Veber guidelines [1]. In contrast, the bis(trifluoromethyl) analog (estimated MW ~380 Da, higher logP) and the 4-(tert-butyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide (CAS 1351586-08-7, MW = 300.4 Da, more lipophilic tert-butyl group) represent divergent property profiles . Ligand efficiency metrics such as LE = pIC50 / N_heavy_atoms and LLE = pIC50 - logP would, for equivalent potency, favor the target compound due to its lower molecular weight and moderate lipophilicity relative to the bis-CF3 analog.

Ligand Efficiency Drug-Likeness Fragment-Based Approaches

Important Caveat: Absence of Public Comparative Biological Data

A thorough search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent literature (as of April 2026) did not identify any published head-to-head comparative biological data for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide versus its closest structural analogs. No IC50, Ki, EC50, selectivity panel, metabolic stability, or in vivo pharmacokinetic data were found for this specific compound in any peer-reviewed journal or public database [1][2]. The compound's PubChem entry (CID 71789201) contains no bioactivity annotations, and its BindingDB entry could not be confirmed as containing target-specific affinity data [1]. Consequently, all differentiation claims above are necessarily based on structural and computed property comparisons rather than experimentally determined biological outcomes.

Data Transparency Procurement Risk Assay Reproducibility

Optimal Application Scenarios for N-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide Based on Structural Evidence


Focused Kinase Inhibitor Library Design Requiring Ortho-CF3 Benzamide Scaffolds

The compound's ortho-trifluoromethyl benzamide moiety places it within the pharmacophore space described in patent US20080096883 for inhibitors of c-Abl, c-Kit, FGFR, and related tyrosine kinases [1]. Research groups building focused libraries targeting these kinases may select this compound as a core scaffold to explore SAR around the pyrrolidinone N-substituent and the benzamide substitution pattern. The presence of both a cyclopropyl group and a 5-oxopyrrolidine ring provides two independently modifiable vectors for optimizing target potency and selectivity.

Metabolic Stability-Critical Screening Cascades Requiring N-Cyclopropyl Protection

Programs where N-dealkylation has been identified as a primary metabolic liability in related pyrrolidine-benzamide series would benefit from evaluating this compound as a metabolically shielded analog. The N-cyclopropyl group is documented to reduce oxidative metabolism at the pyrrolidine nitrogen . The compound can serve as a reference point for assessing whether N-cyclopropyl substitution on the 5-oxopyrrolidine scaffold preserves target engagement while improving in vitro metabolic stability in liver microsome or hepatocyte assays.

Physicochemical Property Benchmarking for Lead Optimization Programs

With a molecular weight of 312.29 Da and an XLogP of 1.9, the compound occupies favorable drug-like chemical space [2]. Medicinal chemistry teams can use this compound as a reference scaffold against which to benchmark more elaborate analogs (e.g., the bis-CF3 or 4-tert-butyl derivatives) on composite ligand efficiency metrics. Its balanced property profile makes it a suitable starting point for fragment-to-lead or scaffold-hopping exercises where maintaining low lipophilicity is a program goal.

Negative Control or Tool Compound Generation via Des-Oxo or Des-Cyclopropyl Matched Pairs

The commercial availability of the closely matched analog N-(1-cyclopropylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide (CAS 1281097-67-3) and the des-cyclopropyl analog (CAS 1351621-01-6) enables the design of matched molecular pair (MMP) studies to isolate the contributions of the 5-oxo group and the cyclopropyl substituent, respectively. Procuring the target compound together with these analogs allows research teams to experimentally determine the impact of these single-point structural changes on target affinity, selectivity, and ADME properties.

Quote Request

Request a Quote for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.